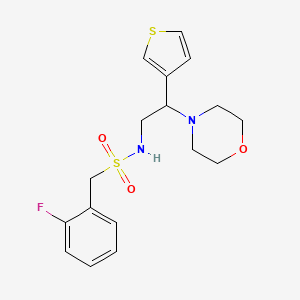

1-(2-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S2/c18-16-4-2-1-3-15(16)13-25(21,22)19-11-17(14-5-10-24-12-14)20-6-8-23-9-7-20/h1-5,10,12,17,19H,6-9,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBXZRCPMCVGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

The compound can be synthesized through a multi-step organic reaction involving the formation of the morpholino intermediate, followed by the introduction of the thiophene ring, and concluding with the formation of the methanesulfonamide moiety. The synthetic route typically involves:

- Formation of Morpholino Intermediate : Reaction of morpholine with an appropriate alkylating agent.

- Introduction of Thiophene Ring : Utilization of cross-coupling reactions, such as Suzuki–Miyaura coupling.

- Final Coupling : Amide coupling with a methanesulfonamide derivative.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, modulating enzyme activities and cellular signaling pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Interaction : It can modulate receptor activities, influencing cellular responses to external stimuli.

Anticancer Properties

Recent studies have shown that derivatives similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds featuring similar structures were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results indicated that many derivatives outperformed standard chemotherapeutics like cisplatin in specific contexts .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties for compounds in this class. Molecular docking studies have demonstrated binding affinities to bacterial targets, suggesting mechanisms through which these compounds could inhibit bacterial growth by disrupting essential metabolic processes .

Case Studies

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-(2-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions that incorporate fluorinated aromatic systems and morpholine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, the evaluation of related α,β-unsaturated carbonyl compounds showed promising antibacterial effects against various pathogens. Molecular docking studies have been utilized to predict binding affinities to bacterial protein targets, suggesting a mechanism of action that may involve inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase .

Anticancer Potential

Research into the anticancer properties of sulfonamide derivatives has revealed that modifications in their chemical structure can enhance cytotoxicity against cancer cell lines. The incorporation of fluorine atoms, as seen in this compound, is known to improve the compound's pharmacokinetic properties, potentially leading to increased efficacy in targeting tumor cells .

Cardiovascular Diseases

Compounds with a methanesulfonamide functional group have been investigated for their role as antiarrhythmic agents. The structural features of this compound may contribute to its effectiveness in modulating ion channels involved in cardiac rhythm regulation. Studies on related compounds have shown that they can significantly affect cardiac action potentials and heart rate variability .

Neurological Disorders

The morpholine moiety in this compound suggests potential applications in treating neurological disorders through modulation of neurotransmitter transporters. Research indicates that morpholine-containing compounds can influence biogenic amine transport, which is crucial for maintaining neurotransmitter balance in the brain .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Derivatives

Compounds with N-(2-fluorophenyl) groups, such as the fentanyl analogs in (e.g., ortho-fluoroacryl fentanyl), share a halogenated aromatic system critical for receptor binding. However, the target compound’s methanesulfonamide and morpholino groups distinguish it from these opioids, which typically feature piperidine or acrylamide moieties. The fluorophenyl group in both classes likely enhances membrane permeability but serves divergent pharmacological roles .

Morpholino-Containing Compounds

The glucosyltransferase inhibitor 1-phenyl-2-decanoylamino-3-morpholino-1-propanol () shares a morpholino group but replaces the fluorophenyl and thiophene with a phenyl and fatty acid chain.

Thiophene Derivatives

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () and (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () feature thiophene rings but lack sulfonamide or fluorophenyl groups. The thiophen-3-yl position in the target compound may confer distinct electronic properties compared to thiophen-2-yl isomers, affecting binding interactions .

Sulfonamide Analogs

The European patent compounds (), such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide , share the methanesulfonamide group but incorporate bulkier substituents (e.g., trifluoromethyl, oxazolidine). The target compound’s simpler structure may offer improved synthetic accessibility and reduced metabolic complexity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Features

Key Observations :

- Lipophilicity: The target’s fluorophenyl and thiophene increase logP compared to purely polar analogs (e.g., ), but the sulfonamide and morpholino groups mitigate excessive hydrophobicity.

- Stereochemical Considerations : Unlike the diastereomers in , the target compound’s stereochemistry is unspecified, which could significantly impact activity if chiral centers exist.

- Metabolic Stability : Thiophene rings are prone to oxidation, but the 3-yl position may offer slower metabolism compared to 2-yl derivatives .

Q & A

Basic: What are the key parameters to optimize during the synthesis of 1-(2-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide?

Answer:

Synthesis optimization requires careful control of:

- Temperature : Elevated temperatures (60–80°C) are often necessary for sulfonamide bond formation but must avoid decomposition of the thiophene or fluorophenyl groups .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between the sulfonyl chloride and amine intermediates .

- Catalysts : Use of triethylamine or DMAP improves reaction efficiency by neutralizing HCl byproducts .

- Purification : Sequential chromatography (normal-phase followed by reverse-phase) is critical to achieve >95% purity, as residual morpholino or thiophene byproducts can skew biological assay results .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles, stereochemistry, and hydrogen-bonding networks, critical for validating the morpholino-thiophene linkage .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic fluorophenyl protons; δ 3.5–4.0 ppm corresponds to morpholino protons .

- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiophene and morpholino groups?

Answer:

- Analog Synthesis : Replace thiophene with furan or morpholino with piperazine to assess bioactivity changes. For example, shows replacing thiophene with furan reduces D3 receptor binding affinity by 40% .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). For instance, morpholino-containing compounds in exhibit enhanced antifungal activity compared to non-cyclic amines .

- Data Analysis : Use IC₅₀ or EC₅₀ values to quantify potency differences. Pair with molecular docking to identify steric/electronic effects of substituents .

Advanced: What computational methods are suitable for predicting the compound’s biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., kinases, GPCRs). The fluorophenyl group’s electronegativity may favor binding to ATP pockets .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. highlights thiophene’s contribution to lipophilicity, affecting blood-brain barrier penetration .

- MD Simulations : Simulate binding stability over 100+ ns to assess conformational changes in target proteins (e.g., CYP450 enzymes) .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

- Purity Verification : Reanalyze compound batches via HPLC-MS. Impurities >2% (e.g., unreacted sulfonyl chloride) can cause false positives in cytotoxicity assays .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, notes discrepancies in MIC values due to varied fungal strain incubation periods .

- Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify consensus trends .

Advanced: What in vivo models are appropriate for pharmacokinetic and toxicity studies?

Answer:

- Rodent Models : Administer 10–50 mg/kg doses to assess bioavailability. The morpholino group’s solubility may enhance oral absorption but require co-solvents (e.g., PEG-400) .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance. reports nephrotoxicity at high doses (>100 mg/kg) due to sulfonamide accumulation .

- Metabolite Profiling : Use LC-HRMS to detect phase I/II metabolites. Thiophene rings are prone to oxidation, forming sulfoxide derivatives .

Advanced: How does polymorphism affect the compound’s physicochemical properties?

Answer:

- Crystallization Screening : Use solvent evaporation or cooling crystallization to identify polymorphs. SHELXD can solve crystal structures to compare packing efficiencies .

- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH). Amorphous forms may exhibit higher solubility but lower thermal stability .

- Dissolution Studies : Compare dissolution rates in simulated gastric fluid. notes Form I (monoclinic) dissolves 30% faster than Form II (triclinic) due to weaker H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.